Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate
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Overview
Description
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a chemical compound with the molecular formula C10H7ClN2O3 and a molecular weight of 238.63 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of 2-chloro-3,4-dihydroquinazoline-4-one with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinazoline derivatives with higher oxidation states.
Scientific Research Applications
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
- Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Uniqueness
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine atom and the carboxylate group allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H7ClN2O3 |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 2-chloro-4-oxo-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-9(15)5-2-3-7-6(4-5)8(14)13-10(11)12-7/h2-4H,1H3,(H,12,13,14) |
InChI Key |
YIMUFVQHAQFMGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(NC2=O)Cl |
Origin of Product |
United States |
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